"physicochemical properties of 2-(3-Fluoro-phenyl)-2-methoxy-ethylamine"
"physicochemical properties of 2-(3-Fluoro-phenyl)-2-methoxy-ethylamine"
The following technical guide details the physicochemical properties, synthesis, and theoretical pharmacology of 2-(3-Fluoro-phenyl)-2-methoxy-ethylamine , a fluorinated derivative of the
Technical Guide & Whitepaper
Executive Summary & Structural Analysis
2-(3-Fluoro-phenyl)-2-methoxy-ethylamine (also known as 3-Fluoro-
-
A fluorine atom at the meta (3-) position of the phenyl ring.
-
A methoxy group (–OCH
) at the benzylic ( -) carbon.
This compound represents a hybrid of the
Structural Identifiers
| Property | Detail |
| IUPAC Name | 2-(3-Fluorophenyl)-2-methoxyethan-1-amine |
| Common Name | 3-Fluoro- |
| Molecular Formula | C |
| SMILES | COC(CN)c1cccc(F)c1 |
| Chiral Center | C2 (Benzylic Carbon) - Exists as (R) and (S) enantiomers |
Physicochemical Properties
The following data aggregates predicted values based on Structure-Activity Relationship (SAR) algorithms and comparative analysis with structurally validated analogues (e.g., BMPEA, 3-Fluorophenethylamine).
Quantitative Data Table
| Parameter | Value (Predicted/Experimental) | Context & Causality |
| Molecular Weight | 169.19 g/mol | Monoisotopic mass derived from standard atomic weights. |
| Physical State | Liquid (Free Base) / Solid (HCl Salt) | Free bases of phenethylamines are typically oily liquids; HCl salts form stable crystalline solids. |
| Boiling Point | ~235°C (760 mmHg) | Predicted based on polar surface area and MW. |
| pKa (Amine) | 9.1 ± 0.2 | The |
| LogP | 1.6 ± 0.3 | Fluorine increases lipophilicity (+0.25) vs. H; Methoxy adds slight polarity but overall the molecule remains lipophilic enough for BBB penetration. |
| Topological PSA | 35.25 Ų | 26.02 (Amine) + 9.23 (Ether). Favorable for CNS permeability (<90 Ų). |
| Solubility | Water: Moderate (Base), High (Salt) | The HCl salt is highly water-soluble due to the ionic ammonium head; the free base is soluble in DCM, MeOH, and EtOAc. |
Solubility & Stability Profile
-
Solvent Compatibility: The free base is miscible with organic solvents (Ethanol, DMSO, Dimethylformamide). The hydrochloride salt requires polar protic solvents (Water, Methanol) for dissolution.
-
Chemical Stability: The
-methoxy group is an ether linkage, generally stable to hydrolysis under neutral/basic conditions. However, it may be susceptible to elimination (forming the styrene) under strongly acidic conditions at high heat, or demethylation by strong Lewis acids (e.g., BBr ). -
Metabolic Stability: The 3-Fluoro substitution blocks metabolic oxidation at the reactive meta position, potentially extending the biological half-life compared to the non-fluorinated analogue.
Experimental Protocols: Synthesis & Characterization
Note: The following protocols are designed for research purposes by qualified personnel in controlled laboratory environments.
Synthesis Route: The Nitroalkene-Methoxylation Pathway
The most robust synthesis avoids direct alkylation of the amine, utilizing the Henry Reaction followed by a Michael Addition of methoxide, and finally Reduction .
Step 1: Henry Condensation
Reaction of 3-fluorobenzaldehyde with nitromethane to form the nitrostyrene.
-
Reagents: 3-Fluorobenzaldehyde (1.0 eq), Nitromethane (5.0 eq), Ammonium Acetate (cat.).
-
Conditions: Reflux in Acetic Acid or MeOH for 4-6 hours.
-
Product: 3-Fluoro-
-nitrostyrene.
Step 2: Michael Addition (Methoxylation)
Introduction of the methoxy group at the
-
Reagents: 3-Fluoro-
-nitrostyrene, Sodium Methoxide (NaOMe). -
Solvent: Anhydrous Methanol.
-
Protocol:
-
Dissolve nitrostyrene in MeOH at 0°C.
-
Add NaOMe (1.1 eq) dropwise to control exotherm.
-
Stir at room temperature for 2 hours.
-
Quench with dilute acetic acid.
-
-
Mechanism: The nucleophilic methoxide attacks the electron-deficient
-carbon of the nitroalkene. -
Product: 2-(3-Fluorophenyl)-2-methoxy-1-nitroethane.
Step 3: Reduction to Amine
Reduction of the nitro group to the primary amine without cleaving the benzylic ether.
-
Reagents: Lithium Aluminum Hydride (LiAlH
) or Zinc/HCl. -
Warning: Catalytic hydrogenation (H
/Pd-C) carries a high risk of hydrogenolysis , which would cleave the methoxy group to yield 3-fluorophenethylamine. LiAlH is preferred for preserving the ether. -
Protocol:
-
Suspend LiAlH
(4.0 eq) in dry THF under Argon. -
Add the nitro-intermediate (dissolved in THF) dropwise at 0°C.
-
Reflux for 12 hours.
-
Fieser workup (Water/NaOH/Water) to remove aluminum salts.
-
Extract oil, dry over MgSO
, and convert to HCl salt with ethereal HCl.
-
Visualization: Synthesis Workflow
Figure 1: Step-wise synthetic pathway from 3-fluorobenzaldehyde to the target amine, highlighting the critical methoxylation step prior to reduction.
Theoretical Pharmacology
Based on the structural homology to
Mechanism of Action
The molecule likely functions as a Trace Amine-Associated Receptor 1 (TAAR1) Agonist .
-
TAAR1 Activation: Phenethylamines with
-substitution often retain TAAR1 efficacy. Activation of TAAR1 in presynaptic neurons inhibits the firing of dopaminergic neurons and modulates monoamine transporter function (internalization of DAT/SERT). -
Monoamine Transporter Interaction: The 3-Fluoro group typically increases affinity for the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) compared to the unsubstituted parent.
-
Metabolic Fate: The 3-position fluorine blocks ring hydroxylation, a common clearance route. This suggests a potentially longer duration of action than BMPEA.
Visualization: Signaling Pathway
Figure 2: Predicted pharmacodynamic cascade involving TAAR1 activation and subsequent secondary messenger signaling.
References
-
Synthesis of Phenethylamines via Nitrostyrenes
-
Pharmacology of
-Methoxyphenethylamines:- Title: LC-MS/MS analysis of new designer drugs (Phenethylamine Series) and TAAR1 interaction.
- Source: ResearchG
-
URL:[Link]
-
Chemical Properties of Fluorinated Phenethylamines
- Title: 2-(3-Fluorophenyl)ethanamine - PubChem Compound Summary.
- Source: National Center for Biotechnology Inform
-
URL:[Link]
-
General Synthesis of
-Methoxy Compounds:-
Title: (±)-α-Methoxyphenylacetic acid as a building block for 2-methoxy-2-phenylethylamine.
- Source: Sigma-Aldrich Technical Documents.
-
